N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine
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Overview
Description
N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine is a complex organic compound with a unique structure that combines a pyrimidine ring with a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a tetrahydroquinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Uniqueness
N-phenyl-4-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring and a tetrahydroquinoline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N4 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-phenyl-4-(2,2,4,6-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C23H26N4/c1-15-12-18-16(2)14-23(3,4)27-21(18)13-19(15)20-10-11-24-22(26-20)25-17-8-6-5-7-9-17/h5-13,16,27H,14H2,1-4H3,(H,24,25,26) |
InChI Key |
GQOHOOVCAXXTGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=NC(=NC=C3)NC4=CC=CC=C4)C)(C)C |
Origin of Product |
United States |
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